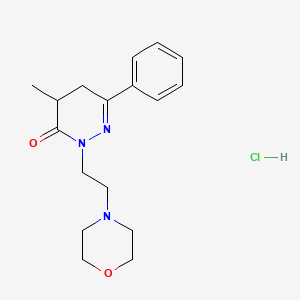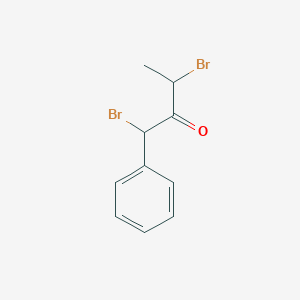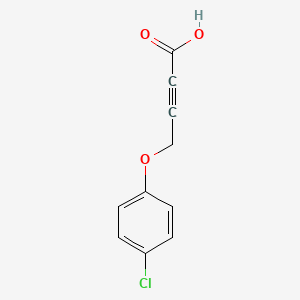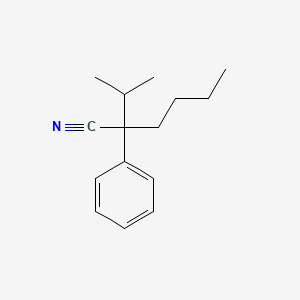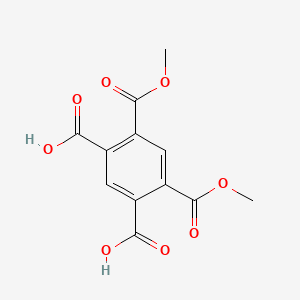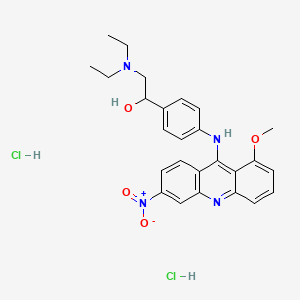
1,1'-(Ethyne-1,2-diyl)dipyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-pyrenyl)ethyne is a compound derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two pyrene units connected by an ethyne (acetylene) linkage, resulting in a highly conjugated system. The extended π-conjugation in bis(1-pyrenyl)ethyne imparts distinctive photophysical characteristics, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-pyrenyl)ethyne typically involves the coupling of pyrene derivatives through alkyne linkages. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts to facilitate the formation of the ethyne bond between two pyrene units. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While the industrial-scale production of bis(1-pyrenyl)ethyne is less common, the principles of the Sonogashira coupling can be adapted for larger-scale synthesis. This involves optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Bis(1-pyrenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethylene or ethane linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Bis(1-pyrenyl)ethylene or bis(1-pyrenyl)ethane.
Substitution: Halogenated pyrene derivatives.
Aplicaciones Científicas De Investigación
Bis(1-pyrenyl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger π-conjugated systems and metal-organic frameworks (MOFs).
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in photodynamic therapy and as a sensor for detecting biological molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells
Mecanismo De Acción
The mechanism of action of bis(1-pyrenyl)ethyne is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to the extended π-conjugation, which allows for efficient absorption and emission of light. This property is exploited in applications such as bioimaging and sensing. The molecular targets and pathways involved include interactions with biological molecules that can quench or enhance fluorescence, depending on the environment .
Comparación Con Compuestos Similares
1,3,6,8-Tetrakis(pyren-1-ylethenyl)benzene: Another pyrene-based compound with extended conjugation.
1,4-Di-n-octyloxy-2,5-bis(pyren-1-ylethenyl)benzene: Known for its optical properties and used in thin-film applications.
Uniqueness: Bis(1-pyrenyl)ethyne stands out due to its specific ethyne linkage, which provides a unique combination of rigidity and flexibility in the molecular structure. This results in distinct photophysical properties that are advantageous for applications requiring high fluorescence and stability .
Propiedades
Número CAS |
33895-41-9 |
|---|---|
Fórmula molecular |
C34H18 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1-(2-pyren-1-ylethynyl)pyrene |
InChI |
InChI=1S/C34H18/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H |
Clave InChI |
XVBYBJIYCYODQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


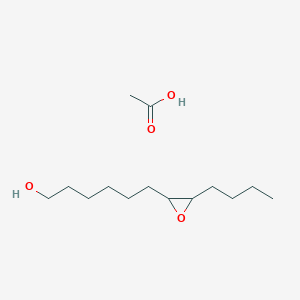
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
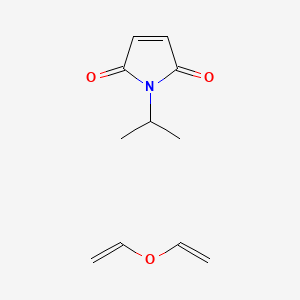
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
